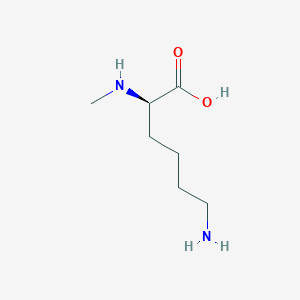

N2-Methyl-D-lysine

Description

Structure

3D Structure

Properties

CAS No. |

862504-02-7 |

|---|---|

Molecular Formula |

C7H16N2O2 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

(2R)-6-amino-2-(methylamino)hexanoic acid |

InChI |

InChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m1/s1 |

InChI Key |

OLYPWXRMOFUVGH-ZCFIWIBFSA-N |

Isomeric SMILES |

CN[C@H](CCCCN)C(=O)O |

Canonical SMILES |

CNC(CCCCN)C(=O)O |

Origin of Product |

United States |

Indirect Method Chiral Derivatization :this Strategy Involves Reacting the Enantiomeric Mixture with a Chiral Derivatizing Agent to Form a Pair of Diastereomers.nih.govthese Diastereomers Have Different Physical Properties and Can Be Separated on a Standard Achiral Chromatographic Column. a Common Reagent is O Phthaldialdehyde Opa Combined with a Chiral Thiol, Such As N Isobutyryl L Cysteine Iblc , to Form Fluorescent Diastereomeric Derivatives That Can Be Resolved Via Hplc.nih.govanother Agent, + 1 9 Fluorenyl Ethyl Chloroformate Flec , Can Be Used to Create Diastereomers for Separation.acs.org

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry is a highly sensitive and specific detection method that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique, it provides a powerful tool for the definitive identification and quantification of analytes like N2-Methyl-D-lysine. nih.govcreative-proteomics.com

The combination of liquid chromatography with mass spectrometry is the definitive method for analyzing modified amino acids in complex biological matrices. researchgate.netcore.ac.uk LC separates the analytes, which are then ionized (commonly via electrospray ionization, ESI) and detected by the mass spectrometer.

Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity. In this technique, a specific precursor ion (e.g., the molecular ion of derivatized or underivatized this compound) is selected, fragmented, and the resulting product ions are detected. This process, often performed in Multiple Reaction Monitoring (MRM) mode, is exceptionally sensitive and selective, allowing for accurate quantification even at very low concentrations. nih.gov LC-MS/MS can differentiate between isomers, such as N2-methyl-lysine and N6-methyl-lysine, as they often produce unique fragmentation patterns. nih.govnih.gov The method allows for the simultaneous analysis of multiple lysine (B10760008) metabolites without the need for derivatization, simplifying sample preparation. nih.govrestek.com

Table 2: Typical LC-MS/MS Parameters for Methylated Amino Acid Analysis

| Parameter | Setting/Mode | Purpose |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺ of the amino acids. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-Tof) | QqQ is used for targeted quantification (MRM); Q-Tof for high-resolution identification. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition. |

| Precursor Ion | [M+H]⁺ of N2-Methyl-lysine | The mass of the intact ionized molecule selected for fragmentation. |

| Product Ion(s) | Specific fragments from the precursor | Characteristic fragments used for confirmation and quantification. For N-methyl amino acids, common losses include water and carbon monoxide. nih.gov |

GC-MS combines the high-resolution separation of gas chromatography with the sensitive and specific detection of mass spectrometry. researchgate.net As with GC, a derivatization step is mandatory to make this compound volatile. nist.gov The Me-PFP derivatives are well-suited for GC-MS analysis. nih.govmdpi.com

Following separation on the GC column, the eluting derivatives enter the MS source, where they are typically ionized by electron ionization (EI). The resulting mass spectra contain characteristic fragmentation patterns that serve as a molecular fingerprint for identification. nist.gov For quantification, selected ion monitoring (SIM) is often used, where the instrument only detects specific fragment ions characteristic of the target analyte, thereby increasing sensitivity and reducing chemical noise. GC-MS is a robust and well-established method for the analysis of amino acids and their metabolites in various biological samples. nih.govtandfonline.com

Application of High-Resolution Mass Spectrometry for Identification of Methylated Species

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the identification of methylated species like this compound. researchgate.netacs.org Instruments such as Fourier-transform ion cyclotron resonance (FT-ICR) and Orbitrap mass analyzers provide exceptional mass accuracy and resolving power, allowing for the differentiation of molecules with very similar masses. acs.org This capability is essential for distinguishing this compound from other isobaric compounds.

In a typical workflow, the sample containing the methylated lysine is introduced into the mass spectrometer, where it is ionized. The high-resolution analyzer then measures the mass-to-charge ratio (m/z) of the resulting ions with high precision. acs.org This accurate mass measurement allows for the determination of the elemental composition of the analyte, providing strong evidence for the presence of the methyl group. researchgate.net

Table 1: High-Resolution Mass Spectrometry in the Analysis of Methylated Compounds

| Feature | Description | Relevance to this compound |

| High Mass Accuracy | The ability to measure mass-to-charge ratios with errors in the parts-per-million (ppm) range. | Allows for the confident determination of the elemental formula, confirming the addition of a methyl group (CH2) to lysine. |

| High Resolving Power | The capacity to distinguish between ions with very similar m/z values. | Crucial for separating this compound from other isobaric amino acid modifications or contaminants. acs.org |

| Tandem Mass Spectrometry (MS/MS) | Involves the fragmentation of selected ions to produce a characteristic fragmentation pattern. | Provides structural information, helping to confirm the identity and locate the position of the methyl group on the lysine molecule. |

Researchers often couple liquid chromatography (LC) with HRMS (LC-HRMS) to separate this compound from other components in a complex mixture before it enters the mass spectrometer. This pre-separation enhances the quality of the mass spectrometric data and improves the confidence of identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of molecules, including this compound. researchgate.netcore.ac.uk While mass spectrometry provides information about the mass and elemental composition, NMR provides detailed insights into the chemical environment of each atom within the molecule, allowing for the precise determination of its three-dimensional structure. core.ac.uk

For this compound, 1H NMR and 13C NMR are the most commonly used techniques. The chemical shift of the methyl protons and the methyl carbon provides direct evidence of the methylation. nih.gov Furthermore, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can establish the connectivity between different atoms, confirming that the methyl group is attached to the N2 nitrogen of the D-lysine backbone. researchgate.netlibretexts.org

The use of 13C-labeled S-adenosyl methionine (SAM), the methyl donor in many biological methylation reactions, can significantly enhance the NMR signal of the incorporated methyl group, facilitating its direct observation. nih.gov

Table 2: NMR Spectroscopy Techniques for this compound Analysis

| NMR Experiment | Information Provided | Application to this compound |

| 1H NMR | Provides information about the number and chemical environment of protons. | Detects the signal from the methyl protons, with a chemical shift characteristic of a methyl group attached to a nitrogen atom. nih.govlibretexts.org |

| 13C NMR | Provides information about the carbon skeleton of the molecule. | Detects the signal from the methyl carbon, confirming the presence of the methyl group. researchgate.net |

| COSY | Shows correlations between protons that are coupled to each other (typically through two or three bonds). | Helps to assign the proton signals of the lysine backbone. libretexts.org |

| HSQC/HMQC | Shows correlations between protons and the carbons they are directly attached to. | Directly links the methyl proton signals to the methyl carbon signal. core.ac.uk |

| HMBC | Shows correlations between protons and carbons over longer ranges (typically two or three bonds). | Crucial for confirming the attachment of the methyl group to the N2 nitrogen of the lysine moiety. core.ac.uk |

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a high-efficiency separation technique that can be used for the analysis of charged molecules like this compound. mdpi.comsciex.comresearchgate.net In CE, components of a mixture are separated based on their differential migration in an electric field within a narrow capillary. sciex.com The separation is influenced by the charge-to-size ratio of the analytes. sciex.com

For the analysis of this compound, the sample is injected into a capillary filled with a background electrolyte (BGE). oup.com When a high voltage is applied, the positively charged this compound migrates towards the cathode. The time it takes for the analyte to reach the detector (migration time) is characteristic of the compound and can be used for its identification.

The performance of CE can be enhanced by modifying the BGE with additives or by coupling it with a sensitive detector, such as a mass spectrometer (CE-MS). rsc.org CE-MS combines the high separation efficiency of CE with the specific and sensitive detection capabilities of MS, making it a powerful tool for the analysis of low-abundance methylated species in complex biological samples. rsc.org

Derivatization Strategies for Enhanced Detection and Quantification

Derivatization is a chemical modification process used to improve the analytical properties of a compound, such as its volatility, chromatographic behavior, or detectability. researchgate.net For this compound, derivatization is often employed to enhance its detection and quantification by techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.netmdpi.com

Common derivatization strategies for amino acids involve reacting the amino and/or carboxyl groups with a derivatizing agent to produce a more readily detectable derivative. For instance, acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) can make the molecule more volatile and suitable for GC-MS analysis. researchgate.net

For HPLC with fluorescence detection, derivatizing agents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be used to introduce a fluorescent tag onto the this compound molecule, significantly increasing the sensitivity of detection. tandfonline.complos.org Another common reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary and secondary amines to form stable, fluorescent derivatives. acs.orgacs.org

The choice of derivatization strategy depends on the analytical technique being used and the specific requirements of the analysis. A well-chosen derivatization reagent can significantly lower the limits of detection and quantification for this compound.

Table 3: Common Derivatization Reagents for Amino Acid Analysis

| Derivatizing Agent | Abbreviation | Functional Group Targeted | Analytical Technique |

| Pentafluoropropionic anhydride | PFPA | Amino and hydroxyl groups | GC-MS |

| o-Phthalaldehyde | OPA | Primary amino groups | HPLC-Fluorescence plos.org |

| 9-Fluorenylmethyl chloroformate | FMOC | Primary and secondary amino groups | HPLC-Fluorescence tandfonline.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary and secondary amino groups | HPLC-Fluorescence/MS acs.orgacs.org |

| Dansyl chloride | Primary and secondary amino groups | HPLC-Fluorescence mdpi.com | |

| 1-Fluoro-2,4-dinitrobenzene | FDNB | Primary amino groups | Spectrophotometry/HPLC google.com |

Enzymatic Systems and Molecular Interactions Associated with N2 Methyl D Lysine

Enzymes Interacting with D-Lysine and its Derivatives

The metabolism of D-lysine in various organisms involves specific enzymatic pathways that can process this D-enantiomer. These pathways are distinct from the primary routes of L-lysine degradation.

Characterization of D-Amino Acid Oxidases and their Substrate Specificity

D-amino acid oxidases (DAAOs) are flavoenzymes that catalyze the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. researchgate.net Mammalian DAAOs have been shown to recognize and process D-lysine. The enzymatic oxidation of D-lysine by D-amino-acid oxidase has been demonstrated, with the reaction being significantly influenced by the ionization of the ε-amino group of the substrate. nih.gov

The reaction rate is pH-dependent; at a pH of 8.3, the oxidation of D-lysine is slow and exhibits product inhibition. nih.gov This inhibition is caused by the formation of a stable complex between the enzyme and Δ1-piperidine-2-carboxylate, a product that arises from the spontaneous cyclization of the initial enzymatic product, α-oxo-ε-aminocaproate. nih.gov However, at a higher pH of 10, this inhibition is alleviated, and the enzyme displays its maximum activity towards D-lysine. nih.gov

The substrate specificity of DAAOs is broad, but they are most active towards neutral D-amino acids. While D-lysine is a substrate, the catalytic efficiency may vary depending on the source of the enzyme. For instance, DAAO from pig kidney is a well-studied model for understanding these interactions. sigmaaldrich.com

Currently, there is a lack of specific research on the interaction between D-amino acid oxidases and N2-Methyl-D-lysine. It is therefore unknown whether this compound can act as a substrate for DAAOs or how the N2-methylation might affect the binding and catalytic efficiency of these enzymes.

| Substrate | Enzyme | Key Findings |

| D-Lysine | D-Amino Acid Oxidase (DAAO) | Substrate for DAAO, leading to oxidative deamination. nih.gov |

| D-Lysine | D-Amino Acid Oxidase (DAAO) | Reaction is pH-dependent, with optimal activity at pH 10. nih.gov |

| D-Lysine | D-Amino Acid Oxidase (DAAO) | Subject to product inhibition by Δ1-piperideine-2-carboxylate at lower pH. nih.gov |

| This compound | D-Amino Acid Oxidase (DAAO) | No data available. |

Enzymes of the Pipecolate Degradation Pathway

The pipecolate pathway is a significant route for lysine (B10760008) degradation, particularly in the brain. nih.gov This pathway can metabolize D-lysine, with the initial step being catalyzed by D-amino acid oxidase. nih.gov The oxidative deamination of D-lysine by DAAO produces α-keto-ε-aminocaproate. nih.gov This intermediate spontaneously cyclizes to form Δ1-piperideine-2-carboxylate (P2C), which is a key intermediate in the pipecolate pathway. nih.gov P2C is then reduced to L-pipecolate by a reductase. nih.gov

This integration of D-lysine into the pipecolate pathway highlights a metabolic route for the utilization or detoxification of this D-amino acid. The enzymes downstream of P2C formation are part of the established pipecolate degradation pathway, which ultimately converges with the catabolism of L-lysine.

The scientific literature does not currently contain information regarding the metabolism of this compound through the pipecolate pathway. It is unknown whether the initial oxidation by DAAO would occur if the α-amino group is methylated, or how subsequent enzymes in the pathway would interact with a methylated intermediate.

Protein Lysine Methyltransferases (PKMTs) and their Catalytic Mechanisms

Protein lysine methyltransferases are a large family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine residues in proteins. nih.govembopress.org This post-translational modification is a key regulator of protein function and is central to many cellular processes, most notably the epigenetic regulation of gene expression through histone modification. nih.gov

The vast majority of research on PKMTs has focused on their activity towards L-lysine residues within protein substrates. There is currently no scientific evidence to suggest that PKMTs catalyze the methylation of free D-lysine or D-lysine residues within peptides or proteins. The substrate specificity of these enzymes is typically highly refined to recognize the specific stereochemistry of L-amino acids within a particular sequence context.

Mechanistic Insights into Methyl Group Transfer via SN2 Reactions

The catalytic mechanism of PKMTs involves a direct transfer of the methyl group from the SAM cofactor to the lysine's ε-amino group via a bimolecular nucleophilic substitution (SN2) reaction. nih.gov For this reaction to occur, the ε-amino group of the lysine, which is typically protonated at physiological pH, must be deprotonated to become nucleophilic. tandfonline.com The enzyme's active site facilitates this deprotonation, creating a favorable environment for the nucleophilic attack on the methyl group of SAM. tandfonline.com This results in the formation of a methylated lysine and S-adenosyl-L-homocysteine (SAH). tandfonline.com

Substrate Recognition and Specificity in PKMTs

Substrate recognition by PKMTs is a highly specific process, dictated by the three-dimensional structure of the enzyme's active site and the amino acid sequence surrounding the target lysine residue. tandfonline.comsquarespace.com Many PKMTs, particularly those belonging to the SET domain family, have a deep active site pocket that accommodates the lysine side chain. tandfonline.com The interactions between the enzyme and the substrate peptide are crucial for correct positioning of the target lysine for methylation. squarespace.com This specificity ensures that methylation occurs at the correct lysine residue within the correct protein, leading to precise regulation of cellular functions. squarespace.com

As the existing body of research focuses on L-lysine as the substrate for PKMTs, the principles of substrate recognition and specificity in the context of D-amino acids remain uncharacterized.

Lysine Demethylases (KDMs) and Mechanisms of Demethylation

Lysine demethylases are enzymes that remove methyl groups from methylated lysine residues in proteins, thereby reversing the action of PKMTs. nih.govbiologists.com This demethylation is a critical aspect of the dynamic regulation of protein methylation and plays a significant role in epigenetics and other cellular processes. jst.go.jp Like PKMTs, the known substrates for KDMs are methylated L-lysine residues within proteins. There is no current research indicating that KDMs can act on free methylated D-lysine or on D-lysine residues within a peptide chain.

There are two main families of lysine demethylases, distinguished by their catalytic mechanisms:

Lysine-Specific Demethylase 1 (LSD1/KDM1) and its homologs: These enzymes are flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidases. nih.gov They catalyze the demethylation of mono- and di-methylated lysines through an oxidative process that involves the formation of an imine intermediate. nih.gov This intermediate is then hydrolyzed to release the demethylated lysine and formaldehyde (B43269). biologists.com Due to this mechanism, LSD1-type demethylases cannot remove trimethyl groups. nih.gov

Jumonji C (JmjC) domain-containing demethylases: This is a larger family of enzymes that are iron (II) and α-ketoglutarate-dependent dioxygenases. nih.gov They catalyze the hydroxylation of the methyl group on mono-, di-, and trimethylated lysines. biologists.com The resulting hydroxymethyllysine is unstable and spontaneously decomposes to the demethylated lysine and formaldehyde. biologists.com

The substrate specificity of KDMs is tightly regulated, ensuring the correct demethylation of specific lysine residues. jst.go.jp This specificity is determined by the enzyme's structure and its interaction with the substrate protein. jst.go.jp

The potential for KDMs to interact with this compound or other methylated D-lysine derivatives has not been explored in the scientific literature.

Molecular Dynamics and Structural Insights into Methylation Reactions

Extensive research into enzymatic systems and molecular interactions has provided significant insights into the methylation of lysine residues, a critical post-translational modification. However, the available body of scientific literature primarily focuses on the methylation of the ε-amino group (N6) of L-lysine, the common enantiomer found in proteins and central to processes like histone regulation.

Despite a comprehensive search of scientific databases, there is a notable lack of specific research on the enzymatic systems responsible for the methylation of the alpha-amino group (N2) of D-lysine to form this compound. Consequently, detailed information regarding the molecular dynamics and structural characteristics of enzymes that would catalyze this specific reaction is not available at this time.

Studies on analogous enzymatic processes, such as the N-methylation of other amino acids or the well-documented ε-N-methylation of L-lysine, are governed by specific classes of enzymes, primarily methyltransferases. These enzymes utilize a cofactor, typically S-adenosyl-L-methionine (SAM), as a methyl group donor. The catalytic mechanism generally involves the binding of both the substrate (lysine) and the cofactor within the enzyme's active site. The precise orientation and interaction of the substrate are crucial for the nucleophilic attack of the amino group on the methyl group of SAM.

Molecular dynamics simulations and structural biology techniques, such as X-ray crystallography and NMR spectroscopy, have been instrumental in elucidating these mechanisms for L-lysine methyltransferases. These studies reveal key amino acid residues within the active site that are responsible for substrate recognition, stabilization of the transition state, and product release.

For a hypothetical this compound methyltransferase, one would anticipate a unique active site architecture capable of accommodating the D-enantiomer of lysine and positioning the α-amino group for methylation. The stereospecificity for a D-amino acid would likely involve a distinct set of interactions compared to the known L-lysine methyltransferases.

Given the absence of specific data for this compound, the following table provides a generalized overview of the types of data that are typically generated from molecular dynamics and structural studies of methyltransferase enzymes.

Table 1: Illustrative Data from Molecular Dynamics and Structural Studies of Methyltransferases

| Parameter Studied | Techniques Used | Typical Insights Gained |

| Enzyme-Substrate Binding | X-ray Crystallography, NMR | Identification of key binding pocket residues, conformational changes upon substrate binding. |

| Reaction Mechanism | QM/MM Simulations | Elucidation of the transition state, role of catalytic residues, proton transfer events. |

| Conformational Dynamics | Molecular Dynamics (MD) Simulations | Understanding of protein flexibility, allosteric effects, and substrate channeling. |

| Substrate Specificity | Site-Directed Mutagenesis, MD | Determination of residues controlling specificity for the amino acid and methylation state. |

It is important to reiterate that the information presented in the table is based on studies of other methyltransferases and serves as a framework for the type of research that would be necessary to understand the enzymatic synthesis of this compound. Future research may identify and characterize the specific enzymatic systems involved in the production of this compound, which would then allow for detailed molecular dynamics and structural analysis.

Biological Roles and Functional Implications of N2 Methyl D Lysine and N Methylated Lysines

Modulation of Peptide and Protein Stability

N-methylation of the peptide backbone is a key strategy for enhancing the pharmacokinetic properties of therapeutic peptides. merckmillipore.com By substituting a hydrogen atom on a backbone amide nitrogen with a methyl group, the peptide's fundamental characteristics can be significantly altered.

A primary limitation of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. explorationpub.com N-methylation offers a robust solution by sterically shielding the amide bond, which is the target for proteolytic enzymes. csic.esresearchgate.net This modification decreases the affinity of the peptide for the active site of proteases, thereby increasing metabolic stability. mdpi.comnih.gov

Research has consistently shown that N-methylation confers resistance to enzymatic degradation. For example, N-methylation of an amide bond adjacent to a cleavage site can provide even greater resistance than methylating the bond at the cleavage site itself. mdpi.comnih.gov Similarly, substituting L-amino acids with their D-enantiomers, such as D-lysine, is a well-established method to make peptides resistant to proteolysis, as proteases are stereospecific for L-amino acids. nih.govtandfonline.commdpi.com The combination within N2-Methyl-D-lysine leverages both effects. Studies on various peptides have demonstrated this enhanced stability. For instance, analogs of the antimicrobial peptide TA4 showed increased stability in serum when L-Lysine was substituted with N-methylated amino acids. mdpi.com Another study found that N-methylation of a single isoleucine residue in an endothelin receptor antagonist increased its half-life in rat intestinal perfusate from 10.6 minutes to 538 minutes. nih.gov

Table 1: Research Findings on N-Methylation and Peptide Stability

| Peptide/Lipopeptide Analog | Modification | Finding | Reference |

|---|---|---|---|

| Endothelin Receptor Antagonist | Single N-methylation of an isoleucine residue | Half-life increased from 10.6 min to 538 min. | nih.gov |

| hCT(9–32) (Calcitonin derivative) | Replacement of Tyr12 and Phe16 with N-methyl-Phe | Fourfold improvement in peptide serum half-life. | csic.es |

| TA4 (Antimicrobial Peptide) | Substitution with N-methyl amino acids | Stability in serum increased from ~40% to ~65% remaining after 1 hour. | mdpi.com |

| C10:0-A2 (Lipopeptide) | Substitution with N-methyl amino acids | Stability in serum increased from ~20% to ~50% remaining after 1 hour. | mdpi.com |

The introduction of a methyl group onto an amide nitrogen has significant stereochemical consequences for the peptide backbone. mdpi.com A key effect is the elimination of the amide proton's ability to act as a hydrogen bond donor, which can disrupt or modify secondary structures like α-helices and β-sheets that rely on these bonds. mdpi.comnih.gov

Furthermore, N-methylation influences the rotational barrier around the amide bond, often increasing the population of the cis conformation, which is typically energetically unfavorable in non-methylated peptides (except for X-Proline bonds). rsc.orgresearchgate.net This shift can induce turns or kinks in the peptide chain, leading to more compact or rigid structures, especially in cyclic peptides. mdpi.comrsc.org Computational studies have shown that N-methylation makes the solvation-free energy (ΔGsolv) more negative, indicating increased water solubility, while also increasing lipophilicity. rsc.org This dual effect arises from the peptide becoming more flexible in terms of cis/trans isomerization while simultaneously being more rigid in specific conformations. rsc.org In cyclic peptides, N-methylation can lead to high variability in conformations, which can be harnessed to screen for structures with improved permeability. mdpi.comresearchgate.net

Table 2: Conformational Effects of N-Methylation on Peptides

| Conformational Aspect | Effect of N-Methylation | Consequence | Reference |

|---|---|---|---|

| Hydrogen Bonding | Eliminates the N-H hydrogen bond donor capacity. | Destabilizes or modifies secondary structures (α-helices, β-sheets). | mdpi.comnih.gov |

| Amide Bond Isomerization | Increases the propensity to adopt a cis-amide bond conformation. | Can induce β-turns and alter the overall peptide backbone trajectory. | merckmillipore.comrsc.orgresearchgate.net |

| Structural Rigidity | Can increase rigidity in cyclic peptides. | Locks the peptide into a conformation less susceptible to proteases. | mdpi.comrsc.org |

| Solubility & Lipophilicity | Can increase both aqueous solubility and lipophilicity. | Improves pharmacokinetic properties. | rsc.org |

Influence on Biological Activity of Peptides and Lipopeptides

The structural changes induced by N-methylation directly translate to altered biological activity. This modification can fine-tune a peptide's interaction with its biological target, such as a receptor or an enzyme. rsc.org The outcome, however, is highly dependent on the specific peptide and the location of the methylation.

In some instances, N-methylation enhances biological potency. For example, modifying an endothelin receptor antagonist with N-methylation not only improved its stability but also enhanced its receptor binding affinity, reducing the IC50 from 40 nM to 10 nM. nih.gov However, the opposite effect is also common. In a study of almiramide lipopeptide analogs, which have anti-leishmanial activity, derivatives with a single methyl group on the first or fifth residue were more active than the fully permethylated versions, suggesting that excessive methylation can be detrimental to activity. nih.gov Similarly, for ultrashort tetrabasic lipopeptides that potentiate antibiotics in Gram-negative bacteria, increasing the degree of N-ζ-methylation on lysine (B10760008) residues was found to reduce or eliminate their potentiating effects. omicsdi.org

The use of D-amino acids, another component of this compound, also profoundly impacts activity. Studies on antimicrobial peptides and lipopeptides show that substitutions with D-amino acids can modulate antimicrobial and hemolytic activity, sometimes leading to more therapeutically favorable profiles. mdpi.comresearchgate.netnih.gov

Table 3: Impact of N-Methylation on the Biological Activity of Peptides/Lipopeptides

| Peptide/Lipopeptide | Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Endothelin Receptor Antagonist | N-methylation of an isoleucine | Enhanced receptor binding affinity (IC50 decreased from 40 nM to 10 nM). | nih.gov |

| Almiramide Analogs | Permethylation vs. single methylation | Single N-methylation on specific residues led to greater anti-leishmanial activity than permethylation. | nih.gov |

| Antimicrobial Lipopeptide C10:0-A2 | Substitution with N-methyl amino acids | Antimicrobial activity was retained or slightly modified depending on the bacterial strain. | nih.gov |

| Ultrashort Tetrabasic Lipopeptides | Increasing N-ζ-methylation of lysine | Reduced or abolished the potentiation of antibiotics like rifampicin (B610482) and novobiocin. | omicsdi.org |

Roles in Microbial Systems

Lysine and its modified forms are central to various processes in microorganisms, from core metabolism to interactions with the environment.

In bacteria such as Escherichia coli, lysine metabolism is a highly regulated network involving the glycolytic pathway, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. frontiersin.org The biosynthesis and degradation of lysine are controlled to meet the cell's metabolic needs. Post-translational modifications (PTMs) of enzymes involved in these pathways are a key regulatory mechanism. asm.orgasm.org

Nε-lysine acetylation, for example, is a widespread PTM in E. coli that modulates the activity of metabolic enzymes. asm.orgbiorxiv.org The level of acetylation often correlates with the cell's energy status, with accumulation of metabolites like acetyl-CoA and acetyl phosphate leading to increased protein acetylation. asm.org This modification can reduce carbon flux through central metabolism by altering enzyme activity. asm.orgasm.org For instance, acetylation of pyruvate (B1213749) kinase (PykF) has been shown to decrease its activity, inhibiting the TCA cycle and leading to a lower energy state, which can contribute to antibiotic resistance. asm.org The catabolism of lysine itself is induced in the stationary phase in E. coli, proceeding through intermediates like glutarate to ultimately produce succinate, which feeds into the TCA cycle. researchgate.net

Post-translational methylation of lysine residues is an important modification in prokaryotic proteins, particularly those on the cell surface that interact with the host environment. nih.govasm.org This modification, catalyzed by protein lysine methyltransferases (PKMTs), can involve the addition of one, two, or three methyl groups to the ε-amino group of lysine. asm.orgabcam.com

In pathogenic bacteria, lysine methylation of outer membrane proteins (OMPs) can play a role in immune evasion. nih.gov For example, lysine methylation alters the antigenicity of OMPs in Rickettsia, and extensive methylation of an OMP in Leptospira interrogans occurs in response to host signals, potentially helping the bacterium avoid the host immune system. nih.govacs.org More recently, multiple lysine methylation has been identified in the trimeric autotransporter adhesin (AtaA) of a non-pathogenic Acinetobacter species. asm.orgnih.gov In this case, an outer membrane PKMT was found to methylate over 130 lysine residues on the adhesin protein. asm.orgnih.gov The absence of this methylation led to an increase in the amount of the adhesin on the cell surface and enhanced bacterial adhesion, suggesting that methylation functions to regulate the protein's adhesive properties. asm.orgnih.gov

Table 4: Examples of Post-Translational Lysine Methylation in Prokaryotic Proteins

| Organism | Protein | Function of Methylation | Reference |

|---|---|---|---|

| Rickettsia prowazekii | OmpB (Outer Membrane Protein) | Alters antigenicity; involved in infectivity. | nih.govasm.org |

| Leptospira interrogans | OMP 32 (Outer Membrane Protein) | Variable modification in response to host signals; potential immune evasion. | nih.gov |

| Pseudomonas aeruginosa | CbpD (Chitin Binding Protein), Elastase | Methylated at several lysine residues; function under investigation. | nih.gov |

| Acinetobacter sp. Tol 5 | AtaA (Trimeric Autotransporter Adhesin) | Modulates protein levels on the cell surface and bacterial adhesion. | asm.orgnih.gov |

Lysine Catabolism in Fungi and Algae

The breakdown of lysine in fungi and algae is a critical metabolic process. In fungi, lysine is typically synthesized via the α-aminoadipate (AAA) pathway. wikipedia.orgmdpi.com Conversely, the catabolism (breakdown) of lysine in these organisms occurs through several routes, with the saccharopine and omega-acetyl pathways being prominent. nih.govontosight.aiscispace.com

Saccharopine Pathway: In many organisms, the saccharopine pathway is the primary route for L-lysine degradation. ontosight.aiscispace.com This pathway involves the conversion of lysine and alpha-ketoglutarate (B1197944) to saccharopine, which is then hydrolyzed to yield glutamate (B1630785) and α-aminoadipate semialdehyde. wikipedia.orgfrontiersin.org However, in fungi, this pathway typically operates in the reverse direction for lysine synthesis. wikipedia.orgresearchgate.net Some research suggests that under certain conditions, fungi can catabolize lysine through a reversal of the final steps of the biosynthetic pathway. researchgate.net

Omega-Acetyl Pathway: Studies in various yeasts and fungi, including Rhizoctonia leguminicola, Neurospora crassa, and Saccharomyces cerevisiae, have identified an alternative catabolic route known as the omega-acetyl pathway. nih.govnih.gov This pathway involves intermediates such as D- and L-epsilon-N-acetyllysine, delta-acetamidovaleric acid, and delta-aminovaleric acid. nih.govnih.gov The presence of (D- and L-)-epsilon-N-acetyllysine as an intermediate suggests a mechanism that can process both stereoisomers of acetylated lysine. nih.gov

In algae, such as the diatom Phaeodactylum tricornutum, lysine is catabolized via the α-aminoadipic acid pathway, which is identical to the one found in plants. frontiersin.org

There is limited specific information in the scientific literature regarding the catabolic pathways for this compound in any organism. The established pathways primarily concern the degradation of L-lysine.

Table 1: Key Lysine Catabolism Pathways

| Pathway | Key Intermediates | Organisms | Primary Direction |

|---|---|---|---|

| Saccharopine Pathway | Saccharopine, α-Aminoadipate Semialdehyde | Mammals, Plants, Bacteria | Catabolism |

| Saccharopine Pathway | α-Aminoadipate, Homocitrate | Fungi, Euglenids | Synthesis |

| Omega-Acetyl Pathway | ε-N-acetyllysine, δ-Acetamidovaleric acid | Fungi, Yeasts | Catabolism |

Broader Implications of Lysine N-Methylation in Eukaryotic Biological Processes (Contextual for research methods)

Lysine N-methylation, particularly the methylation of the ε-amino group of lysine residues in proteins (a post-translational modification or PTM), is a pivotal regulatory mechanism in eukaryotes. nih.govnih.gov This modification does not alter the positive charge of the lysine side chain but creates specific docking sites for other proteins, thereby influencing a vast array of cellular functions. nih.gov The dynamic nature of this modification is maintained by the opposing actions of lysine methyltransferases (KMTs), which add methyl groups, and lysine demethylases (KDMs), which remove them. creative-proteomics.combgu.ac.il

Regulation of Protein-Protein Interactions

A primary function of lysine methylation is to mediate protein-protein interactions. researchgate.netriken.jp Methylated lysine residues are recognized and bound by specialized protein domains known as "readers." bgu.ac.ilnih.gov These reader domains, which include Chromo, Tudor, MBT, and PHD fingers, can distinguish between mono-, di-, and trimethylated states, allowing for a highly specific and nuanced regulatory response. researchgate.net

For example, the methylation of histone proteins serves as a signal to recruit effector proteins that regulate chromatin structure and gene expression. riken.jp This principle extends to non-histone proteins as well. The methylation of the tumor suppressor protein p53, for instance, promotes its interaction with the coactivator protein 53BP1, enhancing its activity. nih.gov Similarly, methylation can facilitate the recruitment of ubiquitin ligases, marking a protein for degradation. nih.gov

Impact on Protein Stability and Subcellular Localization

Lysine methylation has a dual role in controlling protein stability. researchgate.nettandfonline.comtandfonline.com On one hand, it can stabilize a protein by physically blocking a lysine residue that would otherwise be targeted for ubiquitination, a PTM that signals for proteasomal degradation. nih.gov The methylation of the Estrogen Receptor alpha (ERα) and p53 by the enzyme SET7/9 are classic examples of this protective mechanism. nih.govnih.gov

Conversely, methylation can also act as a degradation signal by creating a binding site for specific E3 ubiquitin ligases. nih.gov This demonstrates that the consequence of methylation is highly context-dependent, relying on the specific site methylated and the cellular environment. researchgate.net

Furthermore, lysine methylation is a key determinant of a protein's subcellular localization. nih.govnih.govresearchgate.net The methylation of β-catenin by the enzyme SMYD2, for example, is thought to promote its accumulation in the nucleus. nih.gov This regulation of protein trafficking is crucial for the proper execution of cellular signaling pathways.

Interplay with Cellular Signaling Pathways

Lysine methylation is deeply integrated into the broader network of cellular signaling. It engages in extensive crosstalk with other PTMs, such as phosphorylation, acetylation, and ubiquitination, to fine-tune cellular responses. nih.govnih.govoup.com This interplay can be antagonistic, where two modifications compete for the same lysine residue, or synergistic, where one modification influences the addition or removal of another. researchgate.net

A well-known example is the "methyl-phospho switch" on histone H3, where phosphorylation of a serine residue adjacent to a methylated lysine can eject reader proteins, altering the transcriptional outcome. nih.gov On non-histone proteins, methylation can influence the activity of key signaling enzymes. For instance, methylation of the kinase PLK1 by SETD6 modulates its enzymatic activity, impacting cell cycle regulation. nih.gov This crosstalk allows cells to integrate multiple signals into a coherent biological response. nih.govresearchgate.net

Contribution to Metabolic Networks (e.g., Glucose and Lipid Metabolism)

Emerging evidence has firmly linked protein lysine methylation to the regulation of metabolic pathways, including glucose and lipid metabolism. researcher.lifedntb.gov.uanih.govreddit.com This regulation occurs through two primary mechanisms: the epigenetic control of metabolic gene expression and the direct methylation of metabolic enzymes.

Histone methylation at the promoters of genes involved in glucose and lipid metabolism can control their transcription, thereby affecting systemic energy balance. tandfonline.com For example, changes in H3K9 methylation levels at the promoters of genes regulating cholesterol biosynthesis can alter metabolic activity. tandfonline.com

Beyond epigenetics, key enzymes and regulatory proteins in glucose and lipid pathways are themselves targets of lysine methylation. researcher.lifedntb.gov.ua The methylation of components involved in insulin (B600854) signaling and glucose transport can impact insulin sensitivity. nih.gov For instance, the methyltransferase SET7/9 can influence the levels of the glucose transporter GLUT1 by regulating the stability of the transcription factor HIF-1α. nih.gov In lipid metabolism, mitochondrial protein methylation is emerging as a regulator of energy production. nih.gov These findings position lysine methylation as a critical node in the network that governs cellular metabolism. nih.gov

Table 2: Examples of Lysine Methylation in Metabolic Regulation

| Process | Methylated Protein/Target | Enzyme | Effect |

|---|---|---|---|

| Glucose Transport | HIF-1α (regulates GLUT1) | SET7/9 | Reduced methylation increases HIF-1α levels, promoting glucose transport. nih.gov |

| Cholesterol Metabolism | Promoter of SREBF2 gene | EHMT2 | Inhibition of EHMT2 alters H3K9 methylation, inducing SREBF2 expression. tandfonline.com |

| Fatty Acid Oxidation | PGC-1α | SIRT1 (a deacetylase, showing crosstalk) | Deacetylation by SIRT1 activates PGC-1α, promoting fatty acid oxidation. tandfonline.com |

| Insulin Signaling | GLUT4 promoter | Unknown | Increased H3K4 dimethylation at the GLUT4 promoter is linked to insulin resistance. nih.gov |

Epigenetic Regulation of Gene Expression through Histone and Non-Histone Protein Methylation

Lysine methylation is a cornerstone of epigenetic regulation. wikipedia.orgtandfonline.com The "histone code" hypothesis posits that patterns of PTMs on histone tails, including methylation, are read by the cell to determine gene expression states. oup.com

Histone lysine methylation can be associated with either transcriptional activation or repression, depending on the specific lysine residue and the degree of methylation (mono-, di-, or tri-). wikipedia.org For example, trimethylation of histone H3 at lysine 4 (H3K4me3) is a well-established mark of active gene promoters, whereas trimethylation at H3K27 (H3K27me3) is a hallmark of transcriptional repression. nih.govcreative-proteomics.comwikipedia.org These marks function by recruiting protein complexes that either open up chromatin (euchromatin) for transcription or compact it (heterochromatin) to silence genes. tandfonline.comnih.gov

While histones were the first proteins found to be methylated, it is now clear that many non-histone proteins are also methylated, contributing to epigenetic control. creative-proteomics.comoup.comresearchgate.netfrontiersin.org For example, the methylation of DNA methyltransferases (DNMTs), the enzymes that catalyze DNA methylation, can regulate their stability and activity, thereby indirectly influencing the entire epigenetic landscape. nih.gov This highlights a multi-layered regulatory system where histone and non-histone protein methylation work in concert to control gene expression and maintain cellular identity. nih.gov

Advanced Analytical and Detection Methodologies for N2 Methyl D Lysine

Chromatographic Techniques

Chromatography is the cornerstone for separating complex mixtures of amino acids and their derivatives. The choice of technique depends on the analyte's properties, such as polarity, volatility, and the need for chiral resolution.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are premier techniques for analyzing amino acids due to their ability to handle non-volatile and thermally labile compounds. researchgate.net For a polar compound like N2-Methyl-D-lysine, direct analysis on standard reversed-phase columns (like C18) is challenging due to poor retention. To overcome this, two primary strategies are employed: pre-column derivatization and the use of alternative column chemistries.

Derivatization: This process involves reacting the amino acid with a labeling agent to make it less polar and more easily detectable. Common derivatizing agents include:

o-phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to create fluorescent isoindole derivatives.

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Reacts with both primary and secondary amines to form UV-active or fluorescent derivatives. oup.com

Dansyl Chloride (Dns-Cl): Reacts with the primary amino group to produce highly fluorescent dansylated derivatives, which can be separated on a reversed-phase column. oup.com

Alternative Column Chemistries: Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for retaining and separating highly polar compounds. oup.com HILIC uses a polar stationary phase with a mobile phase high in organic solvent, providing good retention for polar analytes that are unretained in reversed-phase chromatography. oup.comresearchgate.net

UHPLC offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity, which are crucial for resolving closely related isomers and detecting low-abundance species.

Table 1: Example HPLC/UHPLC Chromatographic Parameters for Amino Acid Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or HILIC | Separation based on polarity. HILIC is ideal for polar analytes. |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer with additives (e.g., Formic Acid) | Elutes compounds from the column based on their affinity. |

| Derivatization | Pre-column with OPA, Fmoc-Cl, or Dns-Cl | Increases retention on reversed-phase columns and enhances detection. |

| Detection | UV-Vis or Fluorescence Detector | Detects the derivatized amino acids as they elute. |

| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of the separation. |

| Column Temp. | 30 - 40 °C | Ensures reproducible retention times. |

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Since amino acids, including this compound, are non-volatile and thermally unstable, they require chemical derivatization prior to GC analysis. researchgate.netnist.gov This two-step process converts the polar functional groups (amino and carboxyl) into non-polar, volatile derivatives.

A common and effective derivatization procedure involves:

Esterification: The carboxyl group is converted to an ester (e.g., a methyl ester) by reacting the amino acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., HCl). researchgate.netnih.gov

Acylation: The amino groups are then acylated using an agent like pentafluoropropionic anhydride (B1165640) (PFPA), which converts them into amides. nih.govmdpi.com

The resulting methyl ester-pentafluoropropionyl (Me-PFP) derivatives are volatile and thermally stable, making them suitable for GC separation. nih.gov This method has been successfully used for the quantitative measurement of lysine (B10760008) and its methylated metabolites in biological samples. nih.gov

Distinguishing between D- and L-enantiomers is a critical analytical challenge that requires chiral-specific methods. mdpi.com For this compound, this is essential to confirm its stereochemistry. Two main strategies are used in chromatography. mdpi.com

Synthetic Biology and Chemical Engineering Approaches for N2 Methyl D Lysine Research

Chemical Synthesis of N-Methylated Amino Acids and Derivatives

The chemical synthesis of N-methylated amino acids is a fundamental prerequisite for their use in biochemical and biomedical research. Several strategies have been developed for the N-methylation of amino acids, which can be broadly categorized based on the protection and methylation schemes employed.

One common approach involves the reductive amination of an N-protected amino acid. For instance, Nα-Fmoc-Nε-(Boc, methyl)-lysine has been synthesized through consecutive reductive benzylation and reductive methylation in a one-pot reaction, followed by debenzylation and Boc protection. researchgate.netresearchgate.net This method allows for the preparation of building blocks suitable for solid-phase peptide synthesis. researchgate.netresearchgate.net Another strategy utilizes the N-methylation of amino acid methyl esters after protection of the amino group with an o-nitrobenzenesulfonyl (o-NBS) group. acs.org This procedure is advantageous due to its compatibility with Fmoc solid-phase peptide synthesis (SPPS) and its applicability to the synthesis of Nα-methyl-D-amino acids. acs.org

The synthesis of Nα-acylated lysine (B10760008) derivatives has also been reported, where long-chain acyl groups are selectively introduced at the Nα position of lysine. nih.gov While this method focuses on acylation rather than methylation, the underlying principles of selective modification of the Nα-amino group are relevant.

A variety of methods for the synthesis of N-methyl amino acids have been reported, each with its own advantages and suitability for different amino acid side chains. Some of these methods are summarized in the table below.

| Method | Description | Key Features | Reference(s) |

| Reductive Methylation on Solid Phase | Primary amino groups on a peptide-resin are reacted with 4,4'-dimethoxydityl chloride, followed by methylation with formaldehyde (B43269) and sodium cyanoborohydride. | Allows for direct monomethylation on the resin with low levels of side reactions. | frontiersin.org |

| 1,3-Oxazolidin-5-one Strategy | α-amino acids are converted to N-methyl α-amino acids via the formation and reductive cleavage of 1,3-oxazolidin-5-ones. | Efficient for synthesizing N-methyl α-amino acids, which can be further modified. | frontiersin.org |

| Benzyl (B1604629) and Trifluoroacetyl Protection | The carboxyl group is protected as a benzyl ester and the amino group with a trifluoroacetyl group, followed by methylation. | Provides good deprotection selectivity at both N- and C-termini. | nih.gov |

| Reductive Amination | N-mono-alkylated amino acids are produced by reacting α-amino acids with ketones under hydrogenation, followed by reductive methylation. | Can be used for large-scale synthesis of N-mono- and N,N-di-alkylated amino acids. | researchgate.net |

| Malonate Derivatives and Dibromobutane | Utilizes malonate derivatives and dibromobutane to create key L-2-amino-6-bromohexanoic acid intermediates, which are then modified. | A convenient route for preparing N(α)-Fmoc-N(ε)-(Boc, methyl)-L-lysine and N(α)-Fmoc-N(ε)-dimethyl-L-lysine. | nih.gov |

Site-Specific Incorporation of Methylated Lysine Analogues into Recombinant Proteins

The ability to incorporate modified amino acids, such as N2-Methyl-D-lysine, at specific sites within a protein sequence is a powerful tool for studying protein structure and function. This is typically achieved through the expansion of the genetic code.

Noncanonical Amino Acid (ncAA) Incorporation Strategies

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in living cells is primarily accomplished by suppressing a nonsense codon, most commonly the amber codon (UAG). nih.govnih.gov This strategy relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the ncAA and does not cross-react with the host's endogenous translational machinery. nih.govnih.gov

For the incorporation of D-amino acids, this process is particularly challenging due to the inherent chirality of the cellular environment and the presence of enzymes that can edit or degrade D-amino acids. frontiersin.orgresearchgate.net However, researchers have successfully engineered systems for the in vivo incorporation of D-amino acids. For example, a polyspecific Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS) mutant, DFRS2, has been developed to incorporate D-phenylalanine analogs into proteins. frontiersin.orgresearchgate.net Cell-free protein synthesis systems offer a more flexible environment for incorporating a wider range of ncAAs, including D-amino acids and N-methylated amino acids, as they allow for greater control over the translational components. frontiersin.orgfrontiersin.org

Genetic Encoding Systems for Modified Amino Acids

The genetic encoding of modified amino acids requires the development of orthogonal aaRS/tRNA pairs. The PylRS/tRNA pair from Methanosarcina species has proven to be particularly versatile and has been engineered to incorporate a wide variety of lysine derivatives and other ncAAs. frontiersin.orgnih.govresearchgate.netgoogle.com

The genetic encoding of Nε-methyl-L-lysine has been achieved using an evolved PylRS-tRNA pair. acs.org In some cases, a protected version of the methylated lysine is incorporated, which is then deprotected in vitro. For instance, Nε-Boc-Nε-methyllysine has been incorporated into histone H3 using a wild-type PylRS-tRNA pair. A general method for the site-specific installation of dimethyl-lysine in recombinant histones combines genetic code expansion with chemoselective reactions. core.ac.uk This involves the genetic encoding of a protected lysine analog, followed by chemical modification to introduce the methyl groups. core.ac.uk

While the direct genetic encoding of this compound has not yet been reported, the existing strategies for incorporating D-amino acids and N-methylated L-amino acids provide a strong foundation for developing such a system. The key challenge lies in engineering an aaRS that can specifically recognize and charge this compound onto its cognate tRNA.

Development of Protein Chemistry Tools for Methyllysine-Containing Proteins

The study of proteins containing methylated lysine residues requires a specialized set of chemical tools for their detection, characterization, and functional analysis.

One approach is the use of methyllysine-oriented peptide libraries (Kme-OPL) to identify the sequence determinants of methyllysine-driven protein interactions. mdpi.com These libraries can be screened against methyllysine "reader" proteins to determine their binding preferences. mdpi.com Another strategy involves the development of sulfonium-based probes that mimic methyllysine and can be used to crosslink and identify methyllysine reader proteins. genscript.com

For the study of D-amino acid-containing proteins, specific analytical techniques are required to distinguish between stereoisomers. Teicoplanin aglycone, a macrocyclic antibiotic, has been used as a solid-phase extraction medium to retain and enrich for D-amino acids and peptides with a C-terminal D-amino acid. nih.gov This can be coupled with enzymatic hydrolysis using carboxypeptidase Y, which selectively degrades peptides with L-amino acids at the C-terminus, to facilitate the identification of D-amino acid-containing peptides. nih.gov A "D-scan" approach, where each amino acid in a protein is systematically replaced with its D-enantiomer, can be used to probe the stereochemical requirements for protein folding and function. acs.org

Research Directions and Theoretical Considerations in N2 Methyl D Lysine Studies

Elucidation of Specific Biological Receptors or Binding Partners for N2-Methyl-D-lysine

A critical area of future research is the identification and characterization of specific biological "readers" or binding partners for this compound. While the machinery for recognizing methylated L-lysine is increasingly understood, the specific interactors for the D-stereoisomer remain largely unknown.

Research Findings:

Methyl-Lysine Binding Domains: In eukaryotes, several conserved protein domains, including chromo, Tudor, and MBT domains, are known to recognize methylated lysine (B10760008) residues on histone tails and other proteins. embopress.org These interactions are crucial for downstream signaling events. For instance, the binding of these domains to methylated lysines can recruit other proteins to specific chromatin regions, influencing gene expression. embopress.orgresearchgate.net

Aromatic Cages: A common structural feature in these reader domains is the "aromatic cage," a pocket formed by aromatic amino acid residues that specifically accommodates the methylated lysine. nih.gov The binding affinity and specificity are often dictated by the size and chemical environment of this cage.

Challenges in D-isomer Recognition: Studies comparing the interaction of epigenetic regulatory proteins with both L- and D-lysine-containing substrates have shown that while Nε-methyltransferases and demethylases are highly specific for the L-isomer, some Nε-methyl lysine binding proteins exhibit a greater tolerance for the D-configuration. rsc.org This suggests that specific readers for this compound may exist and could possess unique structural features.

Synthetic Receptors: The development of synthetic host molecules, such as modified calixarenes and resorcinarenes, that can bind to methylated lysine demonstrates the feasibility of creating specific binders for this modification. rsc.orgacs.org These synthetic receptors can serve as tools to probe the functions of methylated lysine and may offer insights into the design principles of natural reader domains. For example, certain calixarene (B151959) derivatives have shown the ability to disrupt the interaction between methyl reader proteins and their methylated lysine-containing partners. rsc.org

Future research will likely employ a combination of proteomic approaches, such as affinity purification-mass spectrometry using this compound-containing baits, to pull down and identify its specific binding partners in various organisms. Structural biology techniques, including X-ray crystallography and NMR spectroscopy, will be essential to characterize the binding interfaces in detail.

Investigation of this compound Homeostasis and Dynamic Regulation

Understanding how the levels of this compound are controlled within the cell is fundamental to deciphering its biological role. This involves identifying the enzymes responsible for its synthesis (methylation) and removal (demethylation) and understanding how their activities are regulated.

Research Findings:

Dynamic Nature of Methylation: Protein methylation is a dynamic process, with the levels of methylated lysine residues being controlled by the opposing activities of lysine methyltransferases (KMTs) and lysine demethylases (KDMs). nih.govnih.gov This dynamic regulation allows for rapid changes in protein function in response to cellular signals.

Regulation of Methyltransferases and Demethylases: The activity of KMTs and KDMs is tightly regulated at multiple levels, including gene expression, post-translational modifications, and subcellular localization. researchgate.net Dysregulation of these enzymes is linked to various diseases, highlighting the importance of maintaining methylation homeostasis. nih.govrsc.org

Stereospecificity of Enzymes: Current knowledge suggests that the known KMTs and KDMs are highly specific for L-lysine. rsc.org This raises the question of whether novel, D-lysine-specific enzymes exist or if the formation and removal of this compound occur through different, yet-to-be-discovered mechanisms.

Future studies will need to focus on identifying the enzymatic machinery responsible for the turnover of this compound. This could involve screening for enzymatic activities in cell extracts that can modify or demodify D-lysine substrates and subsequent purification and identification of the responsible proteins.

Computational Modeling and Bioinformatics for Predicting N-Methylation Sites and Functions

Computational approaches are becoming increasingly powerful tools for predicting potential methylation sites in proteins and for generating hypotheses about their functions.

Research Findings:

Predictive Algorithms: Several web-based tools and algorithms have been developed to predict protein methylation sites based on sequence information and structural features. researchgate.netnih.govnih.govoup.com These tools often use machine learning methods, such as Support Vector Machines (SVMs) and Random Forests, trained on datasets of experimentally verified methylation sites. nih.govmdpi.com

Feature-Based Prediction: The accuracy of these predictions depends on the features used to train the models. Common features include amino acid composition, sequence motifs, secondary structure, and physicochemical properties of the amino acids surrounding the potential methylation site. oup.commdpi.com

Type-Specific Prediction: Some advanced tools can predict the type of methylation (mono-, di-, or tri-methylation) for specific lysine and arginine residues. oup.com

Modeling Epigenetic Landscapes: Computational models are also being used to understand the broader impact of methylation on the epigenome. biorxiv.orgresearchgate.net For example, models can be used to predict how mutations in methyltransferases might alter the methylation landscape in diseases like cancer. biorxiv.org

While these tools are primarily focused on L-amino acids, they could potentially be adapted to search for motifs or structural contexts that might favor the methylation of D-lysine residues. The development of predictive models specifically for D-amino acid modifications will require the generation of larger datasets of experimentally verified this compound sites.

Table of Computational Tools for Methylation Prediction:

| Tool Name | Prediction Target | Methodology | Reference |

| MeMo | Lysine and Arginine Methylation | Support Vector Machines (SVMs) | nih.gov, nih.gov |

| GPS-MSP | Type-specific Lysine and Arginine Methylation | GPS 3.0 Algorithm | oup.com, oup.com |

| PMeS | Arginine and Lysine Methylation | Enhanced Feature Encoding | oup.com |

| CpGIMethPred | CpG Island Methylation Status | Support Vector Machines (SVMs) | nih.gov |

| iCpG-Pos | CpG Site Methylation | Ensemble Learning with Positional Features | oup.com |

Exploration of this compound in Underexplored Biological Systems (e.g., Archaea)

While much of the research on protein methylation has focused on eukaryotes, there is growing evidence that it is also a widespread and important modification in archaea.

Research Findings:

Widespread Methylation in Archaea: Lysine methylation has been reported in various archaeal proteins involved in crucial cellular processes like transcription, DNA repair, and cell cycle regulation. nih.gov For example, extensive methylation has been observed on chromatin proteins in Sulfolobus. nih.govfrontiersin.org

Archaeal Methyltransferases: Archaea possess unique protein methyltransferases. For instance, aKMT, a non-SET domain protein lysine methyltransferase, is conserved in Crenarchaeota and is responsible for the methylation of many proteins in Sulfolobus islandicus. frontiersin.org

Pyrrolysine Biosynthesis: The biosynthesis of pyrrolysine, the 22nd genetically encoded amino acid found in some methanogenic archaea, involves a methylated intermediate, (3R)-3-methyl-D-ornithine, which is derived from L-lysine. acs.org This highlights the existence of enzymatic machinery in archaea that can act on D-amino acid structures.

Salt Stress and Nɛ-Acetyl-β-lysine: In response to high salinity, some methanogenic archaea synthesize Nɛ-acetyl-β-lysine from α-lysine, a process that involves a lysine-2,3-aminomutase. nih.gov This demonstrates the metabolic plasticity of archaea in modifying lysine.

Borosin Biosynthesis: Some archaeal species contain gene clusters for the biosynthesis of borosins, which are ribosomally synthesized and post-translationally modified peptides that can contain N-methylated amino acids. biorxiv.orgacs.org

Given the unique biochemistry of archaea, these organisms represent a promising frontier for discovering novel methylation pathways and functions, including those potentially involving D-amino acids like this compound. The presence of enzymes that can handle D-amino acid intermediates in pyrrolysine biosynthesis suggests that the machinery for this compound metabolism might be present in these organisms.

Application of Enzymatic Modulators as Research Probes in Biological Systems

The development and use of small molecule inhibitors and activators of methyltransferases and demethylases are powerful strategies for dissecting the biological functions of protein methylation.

Research Findings:

Chemical Probes for Epigenetics: A growing toolbox of chemical probes, primarily inhibitors of lysine and arginine methyltransferases, is available for researchers. nih.govbiorxiv.org These molecules can be used to acutely inhibit the activity of specific enzymes in cells, allowing for the study of the functional consequences. novusbio.com

Selectivity and Potency: The development of highly potent and selective inhibitors is crucial for avoiding off-target effects. acs.orgresearchgate.netacs.org Many of the available probes have been characterized for their on-target potency (IC50 < 100 nM) and cellular activity. nih.govbiorxiv.org

Dissecting Biological Pathways: These inhibitors have been instrumental in linking specific methylation events to cellular processes and disease states. biorxiv.orgacs.org For example, inhibitors of EZH2, a histone methyltransferase, are being explored as cancer therapeutics. acs.org

Substrate-Competitive Inhibitors: The development of substrate-competitive inhibitors, which bind to the same site as the protein substrate, offers an alternative strategy to the more common SAM-competitive inhibitors. acs.org

While current modulators are designed against L-lysine-specific enzymes, the principles of their design and application can be extended to the study of this compound once the relevant enzymes are identified. These chemical tools will be invaluable for probing the dynamics and functional roles of this specific modification in a temporal and controlled manner.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for detecting and quantifying N2-Methyl-D-lysine in histone proteins?

- Methodological Answer : Utilize mass spectrometry (MS)-based proteomics with high-resolution liquid chromatography (LC-MS/MS) to identify and quantify this compound. Immunoprecipitation with antibodies specific to methylated lysine residues (e.g., anti-H3K27me3) can enrich modified histones prior to MS analysis. Validate findings using chromatin immunoprecipitation (ChIP) assays to correlate methylation status with transcriptional activity .

- Challenges : Antibody specificity and batch variability require rigorous validation. Normalize MS data to account for histone abundance variations across samples.

Q. How does this compound contribute to chromatin structure regulation?

- Methodological Answer : Investigate its role via in vitro reconstitution assays using synthetic nucleosomes containing site-specific methylated lysine. Pair this with fluorescence resonance energy transfer (FRET) to monitor chromatin compaction. Compare results with unmodified lysine to assess changes in histone-DNA interactions .

- Key Consideration : Context-dependent effects (e.g., coexisting post-translational modifications) may alter outcomes; use combinatorial modification models .

Q. What cell lines or model systems are optimal for studying this compound dynamics?

- Methodological Answer : Employ embryonic stem cells or cancer cell lines (e.g., HeLa) with well-characterized epigenetic landscapes. Use CRISPR/Cas9 to generate knock-in models with lysine-to-methionine mutations (e.g., H3K27M) to disrupt methylation and observe phenotypic consequences .

- Validation : Cross-reference with RNA-seq data to link methylation changes to gene expression profiles.

Advanced Research Questions

Q. How can conflicting data on this compound’s role in gene activation versus repression be resolved?

- Methodological Answer : Conduct comparative studies across diverse cellular contexts (e.g., differentiation vs. proliferation). Integrate multi-omics data (ChIP-seq, ATAC-seq, RNA-seq) to map methylation patterns against chromatin accessibility and transcriptional output. Use statistical models (e.g., linear regression) to identify confounding variables like crosstalk with acetylation or phosphorylation .

- Case Study : In Drosophila, Polycomb repressive complex (PRC2)-mediated H3K27 methylation correlates with gene silencing, but transient methylation in enhancers may facilitate activation .

Q. What strategies address low yields in synthesizing this compound for in vitro studies?

- Methodological Answer : Optimize solid-phase peptide synthesis (SPPS) by introducing methyl groups via Fmoc-protected methyl-lysine derivatives. Purify products using reverse-phase HPLC and validate via nuclear magnetic resonance (NMR) spectroscopy. For enzymatic methylation, use recombinant histone methyltransferases (e.g., EZH2) and S-adenosylmethionine (SAM) as a methyl donor .

- Troubleshooting : Monitor reaction kinetics via thin-layer chromatography (TLC) to identify incomplete methylation or side reactions .

Q. How do researchers distinguish between stochastic noise and biologically significant variation in this compound levels?

- Methodological Answer : Apply single-cell epigenomic techniques (e.g., scATAC-seq or scChIP-seq) to assess cell-to-cell heterogeneity. Use bootstrapping or Bayesian hierarchical models to quantify technical vs. biological variance. Replicate experiments across independent batches and labs to confirm reproducibility .

- Data Interpretation : Establish thresholds for significance using negative controls (e.g., unmethylated lysine) and positive controls (e.g., hypermethylated mutants).

Methodological Frameworks

Q. What analytical frameworks are suitable for studying this compound’s interaction with chromatin remodelers?

- Methodological Answer : Employ structural biology techniques (e.g., cryo-EM or X-ray crystallography) to resolve methyl-lysine binding pockets in proteins like Polycomb (PC) or Tudor domains. Pair with molecular dynamics simulations to predict binding affinities under varying methylation states .

- Integration : Cross-validate computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for quantitative binding assays.

Q. How can researchers design studies to investigate evolutionary conservation of this compound functions?

- Methodological Answer : Perform comparative epigenomics across species (e.g., humans, mice, zebrafish) using conserved histone sequences. Use phylogenetic footprinting to identify conserved methylation sites and correlate with functional genomics data (e.g., enhancer conservation) .

- Challenge : Account for species-specific differences in chromatin architecture; use orthologous cell types (e.g., hepatocytes) for valid comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.